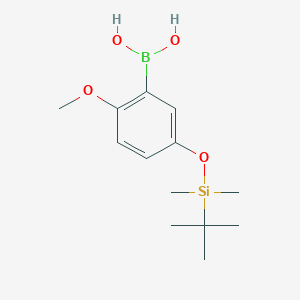

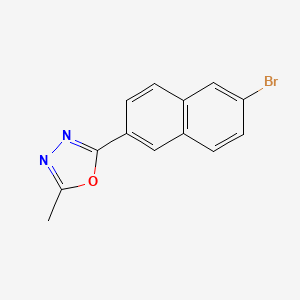

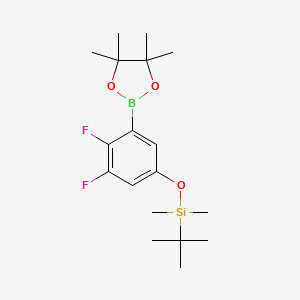

![molecular formula C15H24N2O B1373356 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol CAS No. 1306607-03-3](/img/structure/B1373356.png)

2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol

Vue d'ensemble

Description

“2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial to their function. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives, which are used in the synthesis of various medicinal compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives vary. For example, 1-Benzyl-4-piperidone has a refractive index of n20/D 1.541 (lit.), a boiling point of 134 °C/7 mmHg (lit.), and a density of 1.021 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Environmental agents and neurotoxicity

A review discusses several environmental agents, including ethanol, that may induce massive apoptotic neurodegeneration in the developing brain. These agents act by interfering with neurotransmitter actions during the brain's synaptogenesis period, potentially leading to lifelong neurobehavioral disturbances and reduced brain mass (Olney et al., 2000).

Pharmacological Interactions and Mechanisms

Ion channel interactions

Ethanol interacts with ionotropic receptor desensitization, which may play a crucial role in its pharmacological effects and interactions with the body. Understanding these interactions may help explain ethanol's varying actions and its potential role in molecular and behavioral tolerance, which is thought to contribute to the risk of alcoholism (Dopico & Lovinger, 2009).

Chemical Properties and Reactions

Nucleophilic aromatic substitution

The reaction of piperidine with nitrobenzenes, relevant to the chemical structure of interest, involves an addition-elimination mechanism with the rapid expulsion of the nitro-group. The study provides insights into the reaction kinetics and potential catalysis mechanisms, which are crucial for understanding the chemical behavior and potential modifications of related compounds (Pietra & Vitali, 1972).

Environmental and Health Risks

Impact on air and water quality

Research compares the risks and benefits of MTBE and ethanol as alternative fuel oxygenates. Ethanol's impact on water sources, its role in increasing emissions of certain air contaminants, and the implications for public health and environmental safety are discussed. The study highlights the importance of considering life-cycle impacts and the feasibility of alternative fuel oxygenates (Williams et al., 2003).

DNA Binding and Molecular Interactions

DNA minor groove binder

Hoechst 33258, a dye known for its strong binding to the minor groove of B-DNA, is a related compound with potential relevance. The review discusses the uses of Hoechst derivatives, including their applications as radioprotectors and topoisomerase inhibitors, and highlights the importance of understanding DNA sequence recognition and binding for rational drug design (Issar & Kakkar, 2013).

Groundwater Contamination

Transport and fate of ethanol in groundwater

This comprehensive review discusses the transport of ethanol and monoaromatic hydrocarbons in groundwater following gasohol spills. It explores the effects of ethanol on increasing BTEX plume lengths and its potential to inhibit BTEX biodegradation, highlighting the importance of understanding ethanol's environmental impact, especially in relation to groundwater contamination (Powers et al., 2001).

Safety and Hazards

Orientations Futures

Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Mécanisme D'action

Target of Action

Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mode of Action

It’s worth noting that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Piperidine derivatives have been associated with various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Piperidine derivatives have been associated with a wide variety of biological activities, suggesting that this compound may have similar effects .

Propriétés

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)-methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-16(11-12-18)15-7-9-17(10-8-15)13-14-5-3-2-4-6-14/h2-6,15,18H,7-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEBPPKDRLPUHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201195632 | |

| Record name | Ethanol, 2-[methyl[1-(phenylmethyl)-4-piperidinyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201195632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1306607-03-3 | |

| Record name | Ethanol, 2-[methyl[1-(phenylmethyl)-4-piperidinyl]amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306607-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-[methyl[1-(phenylmethyl)-4-piperidinyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201195632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

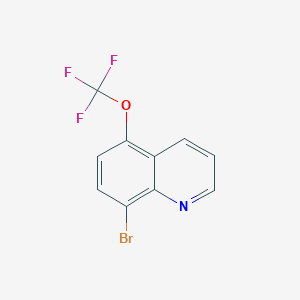

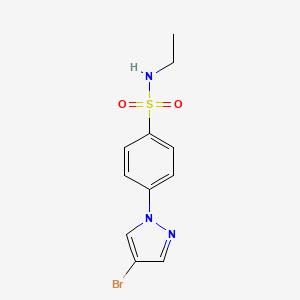

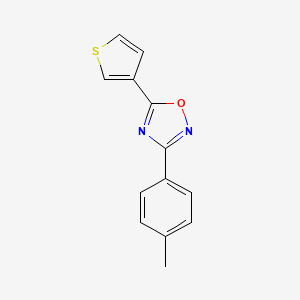

![2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B1373288.png)

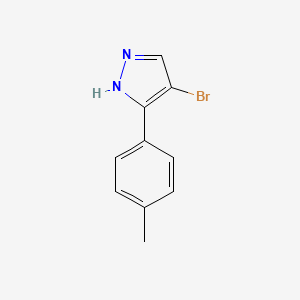

![1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B1373289.png)